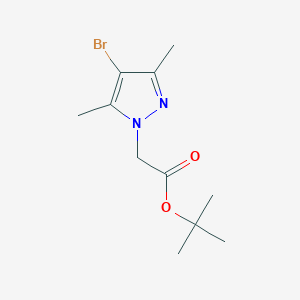

tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

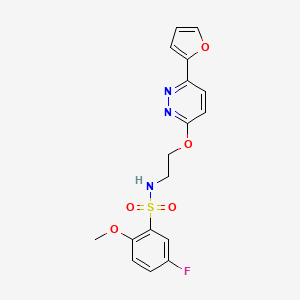

“tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The molecule also contains a tert-butyl group and a bromoacetate group .

Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butyl bromoacetate as a building block . The bromoacetate group can react with other compounds to form a variety of structures. For example, it has been used in the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain . Additionally, 4-Bromopyrazole, a compound similar to the pyrazole group in the target molecule, can be used as a starting material in the synthesis of 1,4’-bipyrazoles .Molecular Structure Analysis

The molecular structure of “tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate” is likely to be complex due to the presence of multiple functional groups. The pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, is a key feature of the molecule . The tert-butyl group and the bromoacetate group add further complexity to the structure .Chemical Reactions Analysis

The chemical reactions involving “tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate” are likely to be diverse due to the presence of multiple reactive groups. The bromoacetate group, for example, is known to participate in a variety of reactions . Similarly, the pyrazole group can undergo a range of transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate” would depend on its exact molecular structure. For example, 4-Bromopyrazole, a related compound, has a melting point of 93-96°C and a boiling point of 250-260°C. It is slightly soluble in water .Aplicaciones Científicas De Investigación

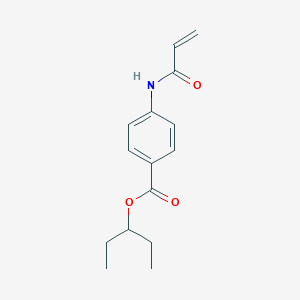

Peptoid Synthesis

Tert-butyl bromoacetate: serves as a valuable building block in the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain . Peptoids are synthetic polymers with diverse applications, including drug discovery, biomaterials, and molecular recognition.

Atom Transfer Radical Polymerization (ATRP)

Researchers have employed tert-butyl bromoacetate in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by ATRP . ATRP is a versatile technique for designing well-defined polymers with controlled architectures, making it relevant in materials science and nanotechnology.

Collagenase Inhibitor

The compound plays a role in the synthesis of (S,S,R)-(-)-actinonin, a collagenase inhibitor . Collagenases are enzymes involved in tissue remodeling, wound healing, and diseases like arthritis. Inhibitors like actinonin have therapeutic potential.

N-Oxalylglycine Derivatives

Tert-butyl bromoacetate: serves as a starting reagent for the synthesis of N-oxalylglycine derivatives . These derivatives are relevant in medicinal chemistry, particularly as prolyl hydroxylase inhibitors and hypoxia-inducible factor (HIF) stabilizers.

Safety And Hazards

Direcciones Futuras

The future directions for research on “tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate” could include exploring its potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also focus on developing new synthetic routes and investigating its mechanism of action.

Propiedades

IUPAC Name |

tert-butyl 2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2O2/c1-7-10(12)8(2)14(13-7)6-9(15)16-11(3,4)5/h6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRKBPSERBRDOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)OC(C)(C)C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-isopropoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2711157.png)

![N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2711158.png)

![2-ethyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one](/img/structure/B2711160.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2711163.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2711164.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/no-structure.png)

![1-(4-Fluorophenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2711169.png)

![N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2711171.png)

![5-(Benzylsulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2711177.png)